methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
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Overview
Description
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound that features a cyclopentane ring fused to a pyridine ring, with a carboxylate ester group and a hydrochloride salt.
Preparation Methods
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the bicyclic structure, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride can be compared to other similar compounds, such as:
Octahydro-1H-cyclopenta[b]pyridine derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.
Cyclopentane derivatives: Compounds with a cyclopentane ring fused to other heterocycles can have similar structural features but different reactivity and applications.
Pyridine derivatives: These compounds have a pyridine ring as a common feature and can exhibit similar binding properties to biological targets.
Biological Activity
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride is a cyclic compound with significant potential in pharmacological applications, particularly within the realm of central nervous system (CNS) drug development. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a cyclopentane ring fused to a pyridine moiety, with a carboxylate group and a methyl ester functional group. This unique structure enhances its solubility and reactivity, making it an attractive candidate for various biological interactions.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in GABAergic signaling. This interaction suggests potential anxiolytic or sedative effects, which are critical for CNS-active drugs. The compound's ability to modulate neurotransmitter systems positions it as a lead candidate for further investigation into its therapeutic applications in anxiety and related disorders.
Synthesis
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate typically involves multi-step organic reactions. These synthetic pathways are crucial for optimizing yield and purity for biological testing. The following table summarizes the key synthetic steps:
Step | Reaction Type | Description |
---|---|---|
1 | Cyclization | Formation of the bicyclic structure from linear precursors. |
2 | Esterification | Introduction of the methyl ester group to enhance solubility. |
3 | Hydrochloride Salt Formation | Conversion to hydrochloride salt for stability and solubility in biological assays. |
Study 1: GABA Receptor Modulation
In a study investigating the effects of various cyclic compounds on GABA receptor modulation, this compound was identified as a promising candidate due to its structural properties. The compound demonstrated a significant binding affinity for GABA receptors, suggesting its potential use as an anxiolytic agent.
Study 2: Antimicrobial Activity Evaluation
A comparative study evaluated several pyridine-based compounds for their ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. While this compound was not directly tested, related compounds showed enhanced antibiotic activity when combined with efflux pump inhibitors. This suggests that derivatives of this compound could also possess similar properties if further optimized .
Properties
IUPAC Name |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIGVAKHWRKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2C1CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-31-3 |
Source
|
Record name | methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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